molecular formula C11H17N B12547860 2,2-Dimethylnona-4,8-dienenitrile CAS No. 669073-74-9

2,2-Dimethylnona-4,8-dienenitrile

Cat. No.: B12547860
CAS No.: 669073-74-9
M. Wt: 163.26 g/mol
InChI Key: ZRFOKMHURPBHQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethylnona-4,8-dienenitrile is an organic compound with the molecular formula C11H17N. It is a nitrile, characterized by the presence of a cyano group (-C≡N) attached to a carbon chain. This compound is notable for its structural features, which include two methyl groups and two double bonds, making it a dienenitrile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylnona-4,8-dienenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-butadiene with acrylonitrile in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. The process is optimized for yield and purity, often involving distillation or crystallization steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylnona-4,8-dienenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2,2-Dimethylnona-4,8-dienenitrile has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving nitrile metabolism and enzyme interactions.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethylnona-4,8-dienenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano group can participate in nucleophilic addition reactions, while the double bonds can undergo electrophilic addition. These interactions can modulate biological pathways and chemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 3,7-Dimethylnona-2,6-dienenitrile
  • 3,7-Dimethylnona-3,6-dienenitrile
  • 2,2-Dimethyl-2,3,3a,8a-tetrahydrocyclopenta[a]inden-8(1H)-one

Uniqueness

2,2-Dimethylnona-4,8-dienenitrile is unique due to its specific structural configuration, which imparts distinct chemical reactivity and physical properties. The presence of two methyl groups and two double bonds in specific positions differentiates it from other similar compounds .

Properties

CAS No.

669073-74-9

Molecular Formula

C11H17N

Molecular Weight

163.26 g/mol

IUPAC Name

2,2-dimethylnona-4,8-dienenitrile

InChI

InChI=1S/C11H17N/c1-4-5-6-7-8-9-11(2,3)10-12/h4,7-8H,1,5-6,9H2,2-3H3

InChI Key

ZRFOKMHURPBHQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=CCCC=C)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.